molecular formula C6H10ClNO2 B141675 4-(Chloroacetyl)morpholine CAS No. 1440-61-5

4-(Chloroacetyl)morpholine

Cat. No.: B141675
CAS No.: 1440-61-5
M. Wt: 163.6 g/mol
InChI Key: YMQRPXBBBOXHNZ-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacophores for PI3K and PIKKs Inhibition

4-(Pyrimidin-4-yl)morpholines, a class to which 4-(Chloroacetyl)morpholine belongs, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKK pathways. These compounds, including a non-nitrogen containing morpholine isostere, have been applied in the development of potent selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

2. Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a related compound, has shown potential in antimicrobial and modulating activities against multidrug-resistant strains of various bacteria and fungi. Its structure, which includes a morpholine group, contributes to these properties (Oliveira et al., 2015).

3. Complexation with Palladium(II) and Mercury(II)

Morpholine derivatives, including those related to this compound, have been used in the synthesis of complexes with palladium(II) and mercury(II). These complexes, characterized structurally, highlight the utility of morpholine derivatives in organometallic chemistry (Singh et al., 2000).

4. Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including cyclopentapyridine and thienopyrimidines, utilizes morpholine derivatives as precursors. These syntheses contribute to the development of new compounds with potential biological activities (Zaki et al., 2020).

5. Development of Molluscicidal Agents

This compound has been incorporated into the synthesis of compounds with molluscicidal effects. These compounds demonstrate the diverse applicability of morpholine derivatives in biological and environmental research (Duan et al., 2014).

Safety and Hazards

“4-(Chloroacetyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-chloro-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQRPXBBBOXHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073258
Record name 2-Chloro-1-(morpholin-4-yl)ethanone
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Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-61-5
Record name 4-(Chloroacetyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440-61-5
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Record name Morpholine, 4-(chloroacetyl)-
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Record name 1440-61-5
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Record name 2-Chloro-1-(morpholin-4-yl)ethanone
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Record name 4-(chloroacetyl)morpholine
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Synthesis routes and methods I

Procedure details

To a stirring mixture of morpholine (1.00 g) and triethylamine (1.6 mL) in EtOAc (10 mL) at 0° C. is added chloroacetyl chloride (1.83 mL) dropwise. The mixture is stirred at 0° C. for 35 min., diluted with 10% HCl (25 mL) and extracted with EtOAc (3×50 mL). The organic layer is dried over MgSO4, and the solvent removed. The residue is purified by SiO2 flash column chromatography (eluent 35% EtOAc/hexane) to afford 1.42 g (76%) of the title compound as a yellow liquid. Physical characteristics: 1H NMR (CDCl3) δ 3.54, 3.64, 3.72, 4.07; IR (liq.) 2859, 1654, 1463, 1438, 1302, 1270, 1251, 1233, 1115, 1069, 1040, 965, 790, 657, 604 cm−1; MS (ESI+) m/z 164 (M+H)+. Anal. Found: C, 43.66; H, 6.17; N, 8.58.
Quantity
1 g
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1.6 mL
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10 mL
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1.83 mL
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25 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

7-Oxo-4,7-dihydro[1,3]thiazolo[5,4-b]pyridine-6-carboxamides. Preparation of specific examples of heterocycle W20.1 follows an established literature precedent described in Chart BM (A. Haemers J. Heterocyclic Chem. 1984, 21, 401-406.). Morpholine is condensed with chloroacetyl chloride to afford 4-(chloroacetyl)-morpholine (BM.1) which is transformed to the dithiocarboxylate methyl ester (BM.2) by the reaction with sulfur, an amine base (e.g. triethylamine) and iodomethane. Condensation of BM.2 with aminoacetonitrile bisulfate in the presence of triethylamine affords the thiazole BM.3. Subsequent reduction of the carboxamide with borane provides BM.4 which is condensed with diethyl ethoxymethylenemalonate to give BM.5. Alkylation of the enamine nitrogen with an alkylhalide (e.g. iodomethane) or other suitable electrophile in the presence of an inorganic base affords BM.6. Cyclization of BM.6 by heating in a mixture of Eaton's reagent provides the thiazolopyridine BM.7. The resulting ester is then treated with a benzylamine (e.g. 4-chlorobenzylamine, 4-bromobenzylamine, or 4-fluorobenzylamine) at high temperature or the ester may be saponified to afford the corresponding acid which is then coupled with a benzylamine mediated by 1,1′-carbonyldiimidazole (or other suitable carboxylic acid activating agent) to provide amides of the general formula BM.8.
[Compound]
Name
7-Oxo-4,7-dihydro[1,3]thiazolo[5,4-b]pyridine-6-carboxamides
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To the solution of morpholine (10 mmol, 0.872 mL) and Et3N (15 mmol, 2.09 mL) in THF (20 mL) at 0° C. was dropped in chloroacetyl chloride 1 (12 mmol, 0.956 mL). The mixture was stirred at 0° C. for 4 h and then r.t. overnight. The reaction was quenched with H2O and evaporated to dryness. Purification by column chromatography (CH2Cl2/CH3OH=50/1) gave 2-chloro-1-morpholin-4-yl-ethanone 2 (1.62 g, 100%). 2 (1.6 g, 0.98 mmol) was treated with piperazine-1-carboxylic acid t-butyl ester (10 mmol, 1.86 g) in DMF (20 mL) at 70° C. for 12 h in the presence of K2CO3 (3 mmol, 4.14 g). Solvents were evaporated and the crude product was purified by flash chromatography (CH2Cl2/CH3OH=30/1) to give 4-(2-morpholin-4-yl oxo-ethyl)-piperazine-1-carboxylic acid t-butyl ester 4, which was treated with TFA (5 mL) in CH2Cl2 (5 mL) at r.t. for 2 h. Evaporation of all solvents furnished the TFA salt of 1-morpholin-4-yl-2-piperazin-1-yl-ethanone 4 (4.1 g, 93%).
Quantity
0.872 mL
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reactant
Reaction Step One
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Quantity
2.09 mL
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reactant
Reaction Step One
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0.956 mL
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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